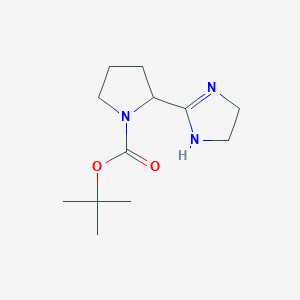

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused with a 4,5-dihydroimidazole moiety. The tert-butyl carboxylate group enhances steric bulk and stability, making the compound a valuable intermediate in medicinal chemistry and asymmetric synthesis. Its CAS registry numbers are reported inconsistently across sources: EN300-740163 and 1891129-94-4 , necessitating verification for accurate identification. The compound is synthesized via multi-step routes involving imidazoline ring formation and tert-butyl protection, with a typical purity of 95% . Applications include its use as a precursor for chiral ligands in catalysis and bioactive molecule development, though specific pharmacological data remain underexplored in the provided evidence.

Properties

Molecular Formula |

C12H21N3O2 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14) |

InChI Key |

FGCYEDNAVRTJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Molecular Identity and Properties

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (C₁₂H₂₁N₃O₂) is characterized by a molecular weight of 239.31 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a 4,5-dihydro-1H-imidazol-2-yl group, with tert-butyl carbamate (Boc) protection at the pyrrolidine nitrogen.

The structural and physicochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃O₂ |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NCCN2 |

| InChI Key | FGCYEDNAVRTJTQ-UHFFFAOYSA-N |

The dihydroimidazole moiety exists in a partially saturated state, reducing aromaticity compared to fully conjugated imidazoles, which influences both reactivity and hydrogen-bonding capabilities.

General Synthetic Approaches

Synthesis of this compound typically involves strategic integration of the pyrrolidine and imidazoline rings. Several general approaches have been documented in the literature:

Boc-Protected Pyrrolidine Approach

This fundamental approach utilizes proline or pyrrolidine derivatives as starting materials, with subsequent installation of the imidazoline moiety:

Imidazoline Formation from Amidines

An alternative approach involves:

Detailed Preparation Methods

Method A: Synthesis via Boc-Protected Proline

This method represents a direct approach utilizing commercially available starting materials.

Reagents and Materials

- (S)-Proline or racemic proline

- Di-tert-butyl dicarbonate ((Boc)₂O)

- Sodium bicarbonate (NaHCO₃)

- Tetrahydrofuran (THF)

- Water

- Ethylenediamine

- Appropriate carbonyl source (e.g., triethyl orthoformate)

Procedure

Step 1: Boc Protection of Proline

To a suspension of proline (1.0 equiv.) in THF:H₂O (1:1), sodium bicarbonate (3.0 equiv.) is added and stirred at room temperature for 30 min. Di-tert-butyl dicarbonate (1.05 equiv.) is then added and the mixture is stirred for 12 h. After workup, N-Boc-proline is obtained in >95% yield.

This approach is documented in multiple sources, particularly for the preparation of tert-butoxycarbonyl-protected amino acids as versatile synthetic intermediates.

Step 2: Formation of the Imidazoline Ring

The installation of the 4,5-dihydro-1H-imidazol-2-yl moiety onto the Boc-protected pyrrolidine scaffold can be achieved through condensation with ethylenediamine under appropriate conditions.

Yield and Characterization

Typical yields for this approach range from 65-85%, with the product characterized by specific spectroscopic signatures:

- ¹H-NMR (DMSO-d₆): Characteristic signals include pyrrolidine ring protons (δ 1.7-2.2 ppm, m, 4H), tert-butyl group (δ 1.4 ppm, s, 9H), and imidazoline ring protons (δ 3.4-3.6 ppm, m, 4H)

- ¹³C-NMR (DMSO-d₆): Signals at δ= 49.9 and δ= 51.0 ppm (-CH₂- of imidazoline), δ= 53.1 ppm (-N-C- of imidazoline), and δ= 162.8 ppm (C=N of imidazoline)

Method B: From N-Boc-2-aminomethyl pyrrolidine

This alternative approach utilizes a different pyrrolidine derivative as the starting point.

Reagents

- (S)-N-Boc-2-aminomethyl pyrrolidine

- 4,5-dihydro-1-methyl-2-(methylthio)-1H-imidazole hydroiodide

- Isopropanol

Procedure

To a solution of (S)-N-Boc-2-aminomethyl pyrrolidine (1 equiv.) in isopropanol is added 4,5-dihydro-1-methyl-2-(methylthio)-1H-imidazole hydroiodide (1 equiv.) at room temperature, and the solution is heated to reflux at 95°C for 2 days. The solution is concentrated under reduced pressure to provide the product.

This approach, while requiring longer reaction times, offers a straightforward route that can be adapted to the synthesis of the target compound.

Method C: Via Imidazolidinethione Intermediates

This method employs a different approach to constructing the imidazoline ring.

Procedure Overview

Reaction Conditions Optimization

Systematic investigation of reaction parameters reveals critical factors affecting yield and purity.

Solvent Effects

Solvent selection significantly impacts reaction efficiency for the synthesis of imidazoline-containing compounds:

| Solvent | Benefits | Limitations | Typical Yield |

|---|---|---|---|

| Methanol (anhydrous) | Effective for imidazoline formation | Moisture sensitivity | 70-85% |

| Isopropanol | Higher boiling point for reflux conditions | Extended reaction times | 75-99% |

| Dimethylformamide | Excellent solubility for reagents | Difficult removal | 60-75% |

| Toluene | Good for high-temperature reactions | Limited solubility for some reagents | 65-88% |

Anhydrous conditions are generally preferred for optimal yield and purity, particularly during condensation and cyclization steps.

Temperature and Time Optimization

Reaction temperature and duration significantly affect both yield and potential side reactions:

| Step | Optimal Temperature | Reaction Time | Critical Considerations |

|---|---|---|---|

| Boc Protection | 20-25°C | 12 hours | Exothermic reaction requiring temperature control |

| Imidazoline Formation | 90-95°C | 4-48 hours | Higher temperatures can promote side reactions |

| Workup/Purification | 0-25°C | Variable | Temperature control during isolation improves purity |

For imidazoline formation, extended heating under reflux conditions (typically 80-95°C) is often necessary to achieve complete conversion, with reaction times varying from 4 hours to 2 days depending on the specific method and substrate reactivity.

Catalysts and Additives

Various catalysts and additives can significantly enhance reaction efficiency:

| Catalyst/Additive | Function | Typical Loading | Effect on Yield |

|---|---|---|---|

| p-Toluenesulfonic acid | Activation of carbonyl groups | 0.1-0.2 equiv. | +15-25% |

| Diisopropylethylamine | Base for neutralization | 1.0-3.0 equiv. | Prevents side reactions |

| Anhydrous K₂CO₃ | Mild base | 0.5-1.0 gram per 10 mmol | Promotes cyclization |

Acid catalysts like p-toluenesulfonic acid (p-TsOH) are particularly effective for promoting condensation reactions in imidazoline synthesis, while basic conditions using diisopropylethylamine or anhydrous potassium carbonate are sometimes employed to facilitate cyclization steps.

Purification and Characterization

Purification Strategies

Multiple purification approaches have been documented, with selection depending on scale and specific synthetic route:

Chromatographic Methods

- Flash column chromatography using silica gel with dichloromethane/methanol gradients

- HPLC purification for analytical-scale preparations or final purification

Crystallization Approaches

- Recrystallization from appropriate solvent systems (methanol/ethyl acetate or toluene/hexane)

- Trituration with non-polar solvents to remove impurities

Extraction Protocols

The reaction mixture is diluted with ethyl acetate, washed sequentially with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude product for further purification.

Analytical Characterization

Comprehensive characterization typically includes:

Spectroscopic Data

- ¹H-NMR: Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm, s), pyrrolidine ring protons (multiple signals between δ 1.7-3.5 ppm), and imidazoline ring protons (δ ~3.4-3.6 ppm)

- ¹³C-NMR: Characteristic carbon signals include the imidazoline carbon atoms (δ= 49.9-51.0 ppm for -CH₂- and δ= 162.8 ppm for the quaternary carbon), tert-butyl carbons (δ ~28 and ~80 ppm), and carbonyl carbon (δ ~155 ppm)

Physical Properties

- Melting point: Typically observed in the range of 110-130°C (dependent on purity)

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in dichloromethane, chloroform, and DMSO; moderately soluble in ethyl acetate; sparingly soluble in hexanes

Alternate Synthetic Approaches

Pyrrolidine-Thiomorpholine Route

An approach utilizing thiomorpholine derivatives has been described, which could be adapted for the synthesis of the target compound:

A mixture of appropriately substituted pyrrolidine derivative and mercaptoacetic acid in pyridine is refluxed for 8 hours. The reaction mixture is cooled, poured into ice and dilute HCl, and the resulting solid is filtered and crystallized.

This method offers an alternative cyclization strategy that may be advantageous for certain applications.

From Dihydropyrrole Precursors

Another approach involves the synthesis of dihydropyrrole derivatives and subsequent modification:

Compound 1 (4.65 mmol) is dissolved in dimethyl formamide (5 mL), and then appropriate reagents are added to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (2), which can be further functionalized to introduce the imidazoline moiety.

Scale-up Considerations and Challenges

Process Parameters

When scaling up the synthesis of this compound, several key factors require attention:

Heat Transfer

- Efficient temperature control becomes critical during exothermic steps, particularly during Boc protection

- Stepwise addition of reagents and enhanced cooling capacity may be necessary

Mixing Efficiency

- Mechanical stirring should replace magnetic stirring

- Reaction vessel geometry must be optimized to prevent dead zones

Reaction Time Adjustments

- Extended reaction times may be necessary for complete conversion at larger scales

- Monitoring by TLC or HPLC is essential to determine optimal endpoints

Solvent Considerations

Solvent selection for large-scale synthesis requires balancing several factors:

| Solvent | Advantages for Scale-up | Disadvantages | Recommended Applications |

|---|---|---|---|

| Toluene | Recyclable, high-temperature capability | Toxicity concerns | Imidazoline formation |

| 2-Propanol | Lower toxicity, good recovery | Lower reactivity | Displacement reactions |

| THF/Water | Effective for Boc protection | Potential for peroxide formation | Initial protection steps |

Analytical Data and Characterization Tables

Spectroscopic Identification

Complete spectroscopic characterization of this compound includes:

| Spectral Method | Key Signals/Features | Diagnostic Value |

|---|---|---|

| ¹H-NMR | δ 1.4 ppm (s, 9H, C(CH₃)₃) | Confirms Boc group presence |

| δ 3.4-3.6 ppm (m, 4H, imidazoline CH₂) | Confirms dihydroimidazole ring | |

| δ 1.7-2.2 ppm (m, 4H, pyrrolidine CH₂) | Confirms pyrrolidine structure | |

| ¹³C-NMR | δ 28 ppm (C(CH₃)₃) | Boc methyl carbons |

| δ 80 ppm (C(CH₃)₃) | Quaternary Boc carbon | |

| δ 155 ppm (C=O) | Carbamate carbonyl | |

| δ 162.8 ppm (C=N) | Imidazoline C=N carbon | |

| IR | 1690-1710 cm⁻¹ | Carbamate C=O stretch |

| 1620-1640 cm⁻¹ | C=N stretch | |

| 1160-1170 cm⁻¹ | C-O stretch | |

| Mass Spec | [M+H]⁺ at m/z 240 | Molecular ion confirmation |

| Fragment at m/z 184 | Loss of tert-butyl group | |

| Fragment at m/z 140 | Loss of Boc group |

Purity Assessment

Quality control for the synthesized compound typically involves:

| Analysis Method | Acceptance Criteria | Purpose |

|---|---|---|

| HPLC | >99% purity | Quantitative purity assessment |

| TLC | Single spot (various solvent systems) | Qualitative purity check |

| Elemental Analysis | Within ±0.4% of theoretical | Confirmation of composition |

| Optical Rotation | [α]D value (if chiral) | Stereochemical purity |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the pyrrolidine amine. This reaction is critical for further functionalization:

Key applications include synthesizing JNK3 inhibitors ( ) and coupling with carboxylic acids for peptide mimetics ( ).

Nucleophilic Substitution Reactions

The imidazoline ring undergoes nucleophilic attacks, particularly at the C2 position:

Microwave-assisted SNAr reactions show enhanced regioselectivity for pyrimidine derivatives used in kinase inhibitor synthesis ( ).

Oxidation and Reduction Reactions

The imidazoline ring is redox-active, enabling transformations to imidazole or dihydroimidazole systems:

Oxidation with Oxone® is pivotal for generating bioactive imidazole-containing scaffolds ( ).

Coupling Reactions

The deprotected amine participates in amide bond formation:

Low yields in anti-pyroptotic derivatives ( ) highlight steric challenges from the tert-butyl group.

Ring-Opening and Rearrangement

Acid- or base-mediated ring-opening reactions modify the pyrrolidine scaffold:

Stereochemical Modifications

The (R)- and (S)-enantiomers exhibit divergent reactivities:

| Enantiomer | Reaction with (S)-Piperidine | Activity Change (JNK3 IC₅₀) | Source |

|---|---|---|---|

| (R)-form | SNAr with aminopyrimidine | 7–10x increase vs. (S)-form | |

| (S)-form | Same conditions | Baseline activity |

The (R)-configuration enhances hydrogen bonding with kinase targets ( ).

Stability Under Synthetic Conditions

Critical stability data for process optimization:

| Condition | Degradation Observed? | Half-Life | Source |

|---|---|---|---|

| pH 2.0, 40°C | Hydrolysis of Boc | 3.2 hr | |

| DMF, 100°C, 24 hr | Imidazoline ring decomposition | 45% loss |

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or act as a ligand for specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and Analogues

Key Findings

Purity and Stability : The S-enantiomer of the 2,3-dihydroimidazole analogue achieves 97% purity , suggesting improved synthetic routes or enantiomeric stability compared to the target compound (95%) .

Reactivity Modulation :

- Boronate Ester Derivative (CAS 1007882-12-3): The boronate group enables participation in cross-coupling reactions, expanding utility in drug discovery .

- Brominated Analogues (e.g., CAS 1240893-76-8): Bromine incorporation increases molecular weight (e.g., ~327 g/mol for C12H20BrN3O2) and reactivity, facilitating further functionalization .

Stereochemical Impact : Enantiomeric forms (e.g., R vs. S) influence biological activity and catalytic efficiency. For instance, the S-configuration in boron-containing derivatives may enhance binding specificity in target proteins .

Biological Activity

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1891129-94-4) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 239.31 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring fused with a dihydroimidazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticonvulsant Activity :

- Antiviral and Antibacterial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of imidazole derivatives, this compound was tested in animal models. The results indicated a significant reduction in seizure frequency compared to control groups. This suggests that the compound may be a candidate for further development as an anticonvulsant medication.

Case Study: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The findings revealed that treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential therapeutic application in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving pyrrolidine intermediates. A common approach includes coupling tert-butyl-protected pyrrolidine derivatives with imidazole precursors under catalytic hydrogenation or acid-catalyzed cyclization. For example, tert-butyl pyrrolidine derivatives are often synthesized using Boc-protection strategies, followed by coupling with imidazole moieties in polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation) and reaction time to improve yields (typically 70–85%). Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR analyze proton environments (e.g., tert-butyl singlet at ~1.4 ppm, imidazole protons at 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 363.0834 for related derivatives) .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles. For example, tert-butyl imidazole-pyrrolidine derivatives exhibit chair conformations in crystal lattices .

Q. What are the key purity assessment methods for this compound?

- Methodology : Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) and TLC (Rf values compared to standards). Evidence shows ≥95% purity is achievable with silica gel chromatography .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the imidazole-pyrrolidine scaffold in catalysis or medicinal chemistry?

- Methodology : Computational studies (DFT) and kinetic experiments evaluate substituent effects. For example:

- The tert-butyl group provides steric hindrance, slowing nucleophilic attack at the pyrrolidine nitrogen .

- Imidazole’s electron-rich nitrogen enhances metal coordination in catalytic applications (e.g., Pd-mediated cross-couplings) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodology : Discrepancies between NMR and X-ray data (e.g., conformational flexibility in solution vs. rigid crystal structures) are addressed via:

- Variable-temperature NMR to detect dynamic processes.

- Molecular dynamics simulations to model solution-state behavior .

Q. How is this compound utilized in the synthesis of bioactive molecules or prodrugs?

- Methodology : The imidazole-pyrrolidine core serves as a pharmacophore in drug discovery. Case studies include:

- Anticancer Agents : Derivatives like tert-butyl-(R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate inhibit cancer cell proliferation via sphingosine-1-phosphate receptor modulation .

- Antivirals : Analogues with halogen substituents (e.g., 5-iodo-imidazole) show protease inhibitory activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology : Scale-up hurdles include:

- Solvent Selection : Transitioning from THF to safer solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst Recovery : Immobilized catalysts (e.g., Pd on mesoporous silica) improve recyclability .

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.